![molecular formula C6H2BrClN2S B596181 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole CAS No. 1215206-49-7](/img/structure/B596181.png)
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole
Overview
Description
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C6H2BrClN2S. It is a derivative of benzo[c][1,2,5]thiadiazole, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 6 positions, respectively.
Mechanism of Action
Target of Action
It is known that this compound is used in the field of photovoltaics and as a fluorescent sensor . Therefore, its targets could be related to these applications.
Mode of Action
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is part of a class of compounds known as electron donor-acceptor (D-A) systems . These systems work by transferring electron density from the donor groups to the acceptor groups during light absorption . In the case of this compound, the electron density transfers from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
It is known that this compound is used as a photocatalyst . Photocatalysts work by absorbing light and using the energy to drive chemical reactions. Therefore, it can be inferred that this compound affects pathways related to light-driven chemical reactions.
Pharmacokinetics
Given its use in photovoltaics and as a fluorescent sensor , it is likely that these properties are important for its function and bioavailability.
Result of Action
It is known that this compound is used as a photocatalyst , which means it can drive chemical reactions using light. Therefore, its effects could be related to the outcomes of these reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a photocatalyst, its activity is likely to be dependent on the intensity and wavelength of the light source . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole typically involves the halogenation of benzo[c][1,2,5]thiadiazole. One common method is the bromination and chlorination of benzo[c][1,2,5]thiadiazole using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Coupling reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Nucleophilic substitution: Substituted benzo[c][1,2,5]thiadiazoles with various functional groups.
Electrophilic substitution: Nitro or sulfonyl derivatives of benzo[c][1,2,5]thiadiazole.
Coupling reactions: Biaryl or diaryl derivatives with extended conjugation.
Scientific Research Applications
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Material Science: Used as a building block in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: Employed in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4,7-Dichlorobenzo[c][1,2,5]thiadiazole
- 4-Bromo-7-chlorobenzo[c][1,2,5]thiadiazole
Uniqueness
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-bromo-6-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVNBIVPGTEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681993 | |
| Record name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-49-7 | |
| Record name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)


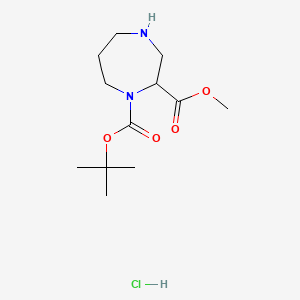
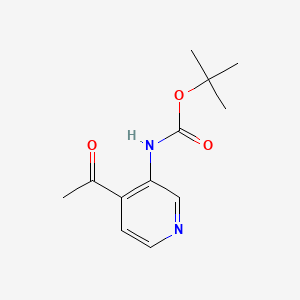
![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)
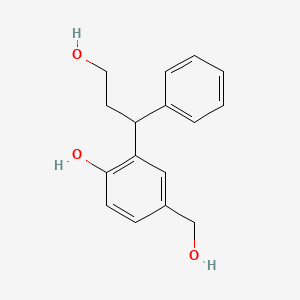
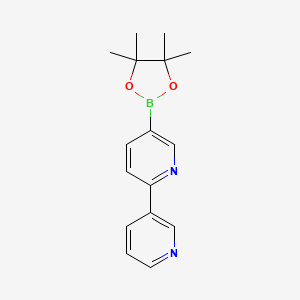
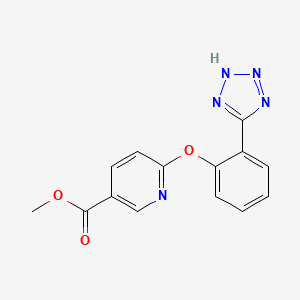
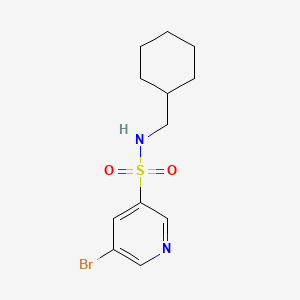

![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
